2-(Carboxymethyl)-4-methoxybenzoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

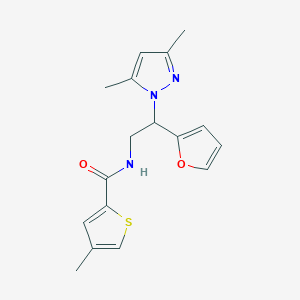

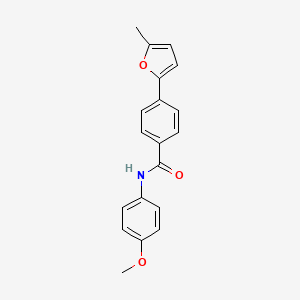

The molecular structure of “2-(Carboxymethyl)-4-methoxybenzoic acid” would consist of a benzene ring with a carboxymethyl group and a methoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .

Chemical Reactions Analysis

The carboxymethyl and methoxy groups in “2-(Carboxymethyl)-4-methoxybenzoic acid” can participate in various chemical reactions. For example, the carboxyl group (-COOH) can undergo reactions typical of carboxylic acids, such as esterification and amide formation . The methoxy group (-OCH3) is generally stable but can be cleaved under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carboxymethyl)-4-methoxybenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxyl group would likely make this compound acidic. The methoxy group could influence the compound’s solubility .

Applications De Recherche Scientifique

Synthetic Methodology Development : Nguyen, Castanet, and Mortier (2006) explored the directed ortho-metalation of unprotected benzoic acids. They demonstrated a methodology for the regioselective synthesis of contiguously substituted 2-methoxybenzoic acids, which are not easily accessible through conventional means. This work contributes to synthetic chemistry by enabling the preparation of various substituted 2-methoxybenzoic acids, potentially including derivatives of 2-(Carboxymethyl)-4-methoxybenzoic acid (Nguyen, Castanet, & Mortier, 2006).

Formation and Behavior of Radical Zwitterions : Steenken, O'Neill, and Schulte-Frohlinde (1977) investigated the formation of radical zwitterions from methoxylated benzoic acids, including 2-, 3-, and 4-methoxybenzoic acids, in reaction with various ions. This research sheds light on the electron transfer processes and the properties of radical zwitterions derived from methoxylated benzoic acids, which is relevant for understanding the chemical behavior of similar compounds (Steenken, O'Neill, & Schulte-Frohlinde, 1977).

Environmental and Material Sciences : Zhong et al. (2017) developed novel polyaniline-3-amino-4-methoxybenzoic acid copolymers, utilized for the separation and recovery of Pd(II) from automotive catalysts. This application highlights the potential of methoxybenzoic acid derivatives in environmental and material sciences for metal recovery and separation processes (Zhong et al., 2017).

Interaction with Metal Ions : Erre, Micera, and Cariati (1987) studied the interaction of metal ions with methoxybenzoates, including 2-methoxybenzoic acid. Their work contributes to the understanding of the complexation and coordination behavior of methoxybenzoic acids with metal ions, which is significant for applications in coordination chemistry and catalysis (Erre, Micera, & Cariati, 1987).

Biocatalysis and Enzyme Studies : Coleman et al. (2015) described the cytochrome P450 enzyme CYP199A4's ability to efficiently demethylate 4-methoxybenzoic acid. This research is crucial for understanding enzyme-substrate interactions and the potential application of CYP199A4 in synthetic biocatalytic processes involving selective oxidative demethylation (Coleman et al., 2015).

Polymer Science : Amarnath and Palaniappan (2005) explored polyaniline doped with various substituted benzoic acids, including 2-methoxybenzoic acid. This study contributes to polymer science by demonstrating the feasibility of using substituted benzoic acids as dopants, potentially influencing the properties of the resulting polymers (Amarnath & Palaniappan, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

2-(carboxymethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLRXRKAHDAYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-4-methoxybenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate](/img/structure/B2656904.png)

![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)

![ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2656914.png)

![[2,3'-Bipyridine]-5-carbonitrile](/img/structure/B2656917.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656921.png)